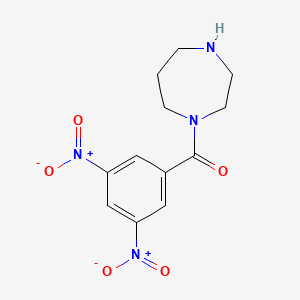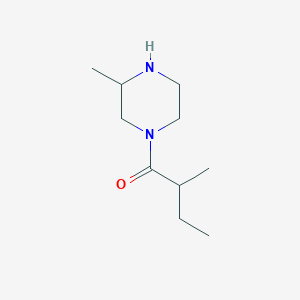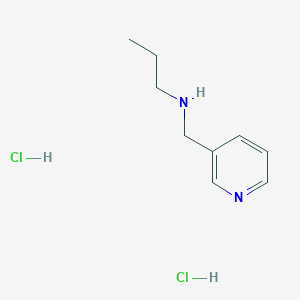
Propyl(pyridin-3-ylmethyl)amine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Propyl(pyridin-3-ylmethyl)amine dihydrochloride” is a chemical compound with the empirical formula C9H14N2 . It is a heterocyclic compound, which means it contains atoms of at least two different elements as members of its rings . This compound is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringCC(C)NCC1=CC=CN=C1 . This indicates that the compound contains a pyridine ring attached to a propyl group through a nitrogen atom . Physical And Chemical Properties Analysis
“this compound” is a solid compound . Its molecular weight is 150.22 . The compound has a CAS Number of 19730-12-2 .Aplicaciones Científicas De Investigación
Importance in Organic Synthesis and Medicinal Chemistry
Propyl(pyridin-3-ylmethyl)amine dihydrochloride plays a crucial role in organic synthesis and medicinal chemistry, particularly in the synthesis of heterocyclic compounds. Heterocyclic compounds are a cornerstone in pharmaceuticals, agrochemicals, and dyes due to their diverse biological activities. The synthesis of pyridines, quinolines, and isoquinolines from propargylic alcohols, including compounds related to this compound, demonstrates the utility of such amines in constructing complex molecular architectures that are prevalent in drug molecules and biologically active compounds. This synthesis approach provides a versatile method for generating a wide variety of heterocyclic structures that are significant in drug discovery and development processes (Mishra, Nair, & Baire, 2022).
Role in Catalyst Development
This compound is also instrumental in the development of novel catalysts for organic reactions, including those that form C-N bonds, which are pivotal in creating many pharmaceuticals and fine chemicals. Recyclable copper catalyst systems that incorporate similar amines for C-N bond-forming cross-coupling reactions exemplify the application of these amines in sustainable chemistry. The ability to recycle these catalysts not only enhances the efficiency of the synthesis processes but also aligns with the principles of green chemistry, making the production of chemicals more environmentally friendly and cost-effective (Kantam, Reddy, Srinivas, Bhargava, & Bhargava, 2013).
Contribution to Pharmacology and Medicinal Applications
The versatility of pyridine derivatives, including those related to this compound, extends to pharmacology and medicinal applications. Pyridine derivatives are recognized for their wide range of biological activities, which include antifungal, antibacterial, and anticancer effects. The medicinal importance of these compounds is underscored by their inclusion in numerous drugs and therapeutic agents, highlighting the critical role that this compound and similar amines play in the discovery and development of new medications (Altaf, Shahzad, Gul, Rasool, Badshah, Lal, & Khan, 2015).
Safety and Hazards
Propiedades
IUPAC Name |
N-(pyridin-3-ylmethyl)propan-1-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2.2ClH/c1-2-5-10-7-9-4-3-6-11-8-9;;/h3-4,6,8,10H,2,5,7H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKDDLHNWJLWOJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=CN=CC=C1.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Bromo-2-{[(2-methylpropyl)amino]methyl}phenol](/img/structure/B6362009.png)


![N,N-Diethyl-4-{[(2-methylpropyl)amino]methyl}aniline dihydrochloride](/img/structure/B6362033.png)

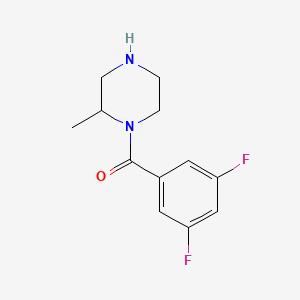
![1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-4-nitro-1H-pyrazole](/img/structure/B6362047.png)
amine hydrochloride](/img/structure/B6362059.png)
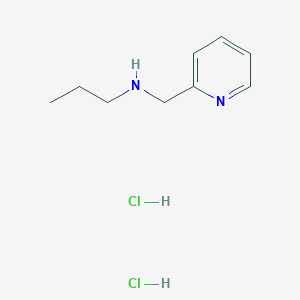
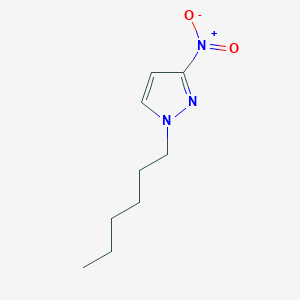
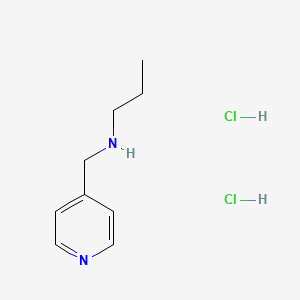
![3,5-Dibromo-1-[(3,5-difluorophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6362080.png)
